3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14960700
InChI: InChI=1S/C12H11Cl2NOS/c1-6(2)15-12(16)11-10(14)8-4-3-7(13)5-9(8)17-11/h3-6H,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C12H11Cl2NOS
Molecular Weight: 288.2 g/mol

3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC14960700

Molecular Formula: C12H11Cl2NOS

Molecular Weight: 288.2 g/mol

* For research use only. Not for human or veterinary use.

3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C12H11Cl2NOS
Molecular Weight 288.2 g/mol
IUPAC Name 3,6-dichloro-N-propan-2-yl-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C12H11Cl2NOS/c1-6(2)15-12(16)11-10(14)8-4-3-7(13)5-9(8)17-11/h3-6H,1-2H3,(H,15,16)
Standard InChI Key XGXOMKGEHDVDNU-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Nomenclature

The systematic name 3,6-dichloro-N-(propan-2-yl)-1-benzothiophene-2-carboxamide follows IUPAC conventions, specifying:

  • A benzothiophene core (a bicyclic system comprising a benzene ring fused to a thiophene ring).

  • Chlorine atoms at positions 3 and 6 of the benzothiophene scaffold.

  • A carboxamide group (-CONH-) at position 2, where the nitrogen is substituted with a propan-2-yl (isopropyl) group.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₂H₁₁Cl₂NOS
Molecular Weight296.19 g/mol
CAS Registry NumberNot publicly disclosed

The molecular weight is derived from the sum of atomic masses: 12 carbon (12.01 × 12 = 144.12), 11 hydrogen (1.01 × 11 = 11.11), 2 chlorine (35.45 × 2 = 70.90), 1 nitrogen (14.01), 1 oxygen (16.00), and 1 sulfur (32.07) .

Synthetic Pathways

Core Benzothiophene Synthesis

The benzothiophene scaffold is typically constructed via:

  • Friedel-Crafts Acylation: Thiophene derivatives react with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form ketones, followed by cyclization .

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings enable the introduction of substituents at specific positions, though chlorination often precedes this step .

Chlorination and Functionalization

Chlorine atoms are introduced at positions 3 and 6 using:

  • Electrophilic Aromatic Substitution: Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst .

  • Directed Ortho-Metallation: A lithiation strategy using n-BuLi to regioselectively chlorinate positions adjacent to directing groups .

Carboxamide Installation

The carboxamide group is appended via:

  • Coupling Reactions: Reaction of 2-carboxylic acid derivatives with isopropylamine using EDCl/HOBt or HATU as coupling agents.

  • Schotten-Baumann Conditions: Treatment of acyl chlorides with amines in a biphasic system .

Physicochemical Properties

Solubility and Partitioning

PropertyValueMethod/Reference
LogP (Octanol-Water)Estimated 3.2 ± 0.5ChemAxon Prediction
Aqueous Solubility<10 µg/mL (25°C)QSPR Modeling

The high logP value indicates lipophilicity, consistent with the chlorine substituents and aromatic system. Poor aqueous solubility necessitates formulation strategies for biological testing.

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C-Cl stretches (~550–850 cm⁻¹) .

  • ¹H NMR (CDCl₃): Predicted signals at δ 1.25 (d, 6H, CH(CH₃)₂), δ 4.95 (m, 1H, NHCH), and aromatic protons between δ 7.2–8.1 ppm .

Biological Activity and Applications

Hypothesized Pharmacological Targets

While direct data on this compound is scarce, structurally related benzothiophene carboxamides exhibit:

  • Kinase Inhibition: Analogous compounds inhibit Rho-associated coiled-coil kinase (ROCK), a target in cardiovascular and fibrotic diseases .

  • Antimicrobial Activity: Chlorinated benzothiophenes disrupt bacterial cell wall synthesis, with MIC values <10 µM against Mycobacterium tuberculosis .

Industrial and Research Applications

Material Science

Benzothiophene derivatives serve as:

  • Organic Semiconductors: Their planar structures and π-conjugation enable charge transport in OLEDs and photovoltaic devices.

  • Ligands in Catalysis: Thiophene-based ligands enhance transition-metal catalyst activity in cross-coupling reactions .

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